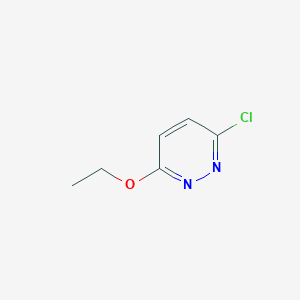

3-Chloro-6-ethoxypyridazine

説明

Significance of the Pyridazine (B1198779) Core in Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemical research, particularly in medicinal chemistry and materials science. researchgate.netscholarsresearchlibrary.comnih.gov Its unique physicochemical properties, such as a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, make it a valuable component in the design of new functional molecules. nih.gov

In medicinal chemistry, the pyridazine core is found in a wide array of compounds exhibiting diverse biological activities. researchgate.net These include antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory properties. researchgate.netresearchgate.net The structural features of the pyridazine ring allow it to act as a bioisostere for other chemical groups, enabling the modulation of a molecule's biological properties. researchgate.net The recent FDA approvals of drugs like relugolix (B1679264) and deucravacitinib, which contain a pyridazine moiety, underscore its importance in modern drug discovery. nih.gov

Beyond pharmaceuticals, the pyridazine scaffold is significant in agrochemistry, where its derivatives are used as herbicides and plant growth regulators. scholarsresearchlibrary.comresearchgate.net In the field of materials science, pyridazine-based compounds are explored for their fluorescent properties, with potential applications as sensors, electroluminescent materials, and in semiconductor devices. researchgate.net Furthermore, the inherent structure of pyridazine, with its high heat of formation compared to its isomers pyrimidine (B1678525) and pyrazine, makes it a promising backbone for the development of high-energy density materials. rsc.org

Overview of Research Directions for 3-Chloro-6-ethoxypyridazine

Research involving this compound primarily focuses on its utility as a versatile intermediate in organic synthesis. The presence of a reactive chlorine atom on the pyridazine ring allows for various nucleophilic substitution reactions, making it a key building block for constructing more elaborate molecular architectures. evitachem.com

One major research direction is its use in the synthesis of novel heterocyclic compounds. For instance, studies on the pyrolysis of this compound have been conducted to understand the effect of the nitrogen atoms and bond order on elimination reaction rates. acs.org This fundamental research provides insights into the reactivity of the pyridazine system.

Closely related analogs, such as 3-chloro-6-methoxypyridazine (B157567), have been extensively used in the preparation of biologically active molecules. This analog undergoes regioselective metallation, a key step in the synthesis of the drug Minaprine. sigmaaldrich.comsigmaaldrich.com It has also been used to prepare various α-aryl-α-(pyridazin-3-yl)-acetonitriles, which are precursors for other complex structures. sigmaaldrich.comsigmaaldrich.com These examples highlight the potential synthetic pathways for which this compound could be employed.

The compound also serves as a precursor for other functionalized pyridazines. For example, the related 3-Chloro-6-hydrazinopyridazine is a useful research chemical, suggesting that the ethoxy group of this compound could potentially be converted to a hydrazino group to create new synthetic intermediates. sigmaaldrich.comchemicalbook.com Furthermore, its application as a building block extends to agrochemicals and materials science, where it can be used to develop pesticides, herbicides, or materials with specific electronic and optical properties. evitachem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-dichloropyridine |

| 3-Chloro-6-hydrazinopyridazine |

| 3-chloro-6-methoxypyridazine |

| 3-Chloro-6-methylpyridazine |

| 4-Chloro-3-ethoxypyridine |

| 6-chloropyridazine-3-carboxylic acid |

| 6-methoxypyridazine-3-carboxylic acid |

| Deucravacitinib |

| Minaprine |

| Pyrazine |

| Pyridazine |

| Pyrimidine |

| Relugolix |

| Sodium ethoxide |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-ethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEBQGWXQGASGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294083 | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-20-9 | |

| Record name | 17321-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-ethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 6 Ethoxypyridazine

Established Synthetic Routes for 3-Chloro-6-ethoxypyridazine

The primary and most established route for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a dichlorinated pyridazine (B1198779) precursor.

The general strategy for synthesizing this compound hinges on the selective monosubstitution of 3,6-dichloropyridazine (B152260). This precursor is readily available and serves as a versatile starting material for a variety of pyridazine derivatives. The reaction with an alkoxide, in this case, sodium ethoxide, allows for the replacement of one of the chlorine atoms with an ethoxy group.

The synthesis of the key intermediate, 3,6-dichloropyridazine, typically starts from maleic anhydride (B1165640). koreascience.kr Treatment of maleic anhydride with hydrazine (B178648) hydrate (B1144303) yields maleic hydrazide (which exists in tautomeric equilibrium with 3,6-dihydroxypyridazine). koreascience.kr Subsequent chlorination of this intermediate, commonly with phosphorus oxychloride, affords 3,6-dichloropyridazine. koreascience.kr

This dichlorinated pyridazine is then subjected to a nucleophilic aromatic substitution reaction. The two chlorine atoms on the pyridazine ring are susceptible to displacement by nucleophiles. By controlling the reaction conditions and stoichiometry, it is possible to achieve a monosubstitution, yielding the desired this compound. A plausible synthetic pathway involves the sequential nucleophilic substitution on 3,6-dichloropyridazine, starting with ethoxylation via reaction with sodium ethoxide in ethanol. vulcanchem.com

The critical step in the synthesis of this compound is the reaction of 3,6-dichloropyridazine with sodium ethoxide. This reaction is typically carried out in ethanol, which acts as both the solvent and the source of the ethoxy group for the formation of the ethoxide in the presence of sodium.

The reaction of 3,6-dichloropyridazine with alcoholic sodium alkoxides leads to the selective substitution of the first chlorine atom, yielding the corresponding 3-alkoxy-6-chloropyridazines. koreascience.kr For instance, the reaction of 3,6-dichloropyridazine with one equivalent of sodium methoxide (B1231860) in methanol (B129727) occurs with a vigorous exothermic reaction at room temperature. lookchem.com A similar reactivity is expected with sodium ethoxide. To ensure monosubstitution and prevent the formation of the disubstituted product (3,6-diethoxypyridazine), the amount of sodium ethoxide is carefully controlled.

| Reactants | Reagents | Solvent | Conditions | Product |

| 3,6-Dichloropyridazine | Sodium Ethoxide (NaOEt) | Ethanol | Room Temperature or Reflux | This compound |

This table summarizes the key components of the primary synthetic route to this compound.

Synthesis of Structurally Related Chloro-Ethoxypyridazine Analogues

The synthetic principles applied to produce this compound are also extended to create a variety of structurally related analogues. These analogues often feature different substituents at various positions of the pyridazine ring, leading to a diverse library of compounds for further research. The synthesis of these related compounds often utilizes 3,6-dichloropyridazine as a common starting material.

For example, the synthesis of 3-chloro-6-(perfluoroethyl)pyridazine (B2777875) involves the reaction of 3,6-dichloropyridazine with a suitable perfluoroethylating agent. evitachem.com In another instance, 3-alkoxy-6-(4-methoxycarbonylphenyl)pyridazines are synthesized through a cross-coupling reaction of 3-halo-6-alkoxypyridazines with p-methoxycarbonylphenylboronic acid in the presence of a palladium catalyst. sioc-journal.cn

The synthesis of 3-amino-6-chloropyridazine (B20888) can be achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849) water in a suitable solvent at elevated temperatures. google.com Furthermore, 3-sulfanilamido-6-alkoxypyridazines are prepared from the reaction of 3-sulfanilamido-6-chloropyridazine with sodium derivatives of various alcohols. lookchem.com

A different approach to functionalized pyridazines involves the regioselective lithiation of chloro-ethoxypyridine derivatives. For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) has been reported as a route to various substituted pyridines. nih.govrsc.org

| Precursor | Key Reagents/Reaction Type | Product |

| 3,6-Dichloropyridazine | Perfluoroethylating agent | 3-Chloro-6-(perfluoroethyl)pyridazine evitachem.com |

| 3-Halo-6-alkoxypyridazines | p-Methoxycarbonylphenylboronic acid / Palladium catalyst | 3-Alkoxy-6-(4-methoxycarbonylphenyl)pyridazines sioc-journal.cn |

| 3,6-Dichloropyridazine | Ammonia water | 3-Amino-6-chloropyridazine google.com |

| 3-Sulfanilamido-6-chloropyridazine | Sodium alkoxides | 3-Sulfanilamido-6-alkoxypyridazines lookchem.com |

| 3-Chloro-2-ethoxypyridine | Organolithium reagents / Electrophiles | Substituted 2-ethoxypyridines nih.govrsc.org |

This table illustrates the synthesis of various structurally related chloro-ethoxypyridazine analogues from different precursors.

Purification and Isolation Techniques in Pyridazine Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to obtain the product in high purity. Following the chemical reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and residual solvents.

A common initial workup procedure involves quenching the reaction mixture, often with water, followed by extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. google.com The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. google.com

Further purification is often necessary and is typically achieved through one or a combination of the following methods:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification. google.com

Column Chromatography: This technique is employed to separate compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel. The crude mixture is loaded onto a column packed with the stationary phase, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components. google.com

Filtration: This simple technique is used to separate a solid product from a liquid or solution. After precipitation or crystallization, the solid can be collected by filtration. researchgate.net

The purity of the final isolated compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC), and its structure is confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 Ethoxypyridazine

Nucleophilic Substitution Reactions of the Pyridazine (B1198779) Ring

Reactivity Profile of the Chloro Substituent

The chlorine atom in 3-chloro-6-ethoxypyridazine is activated towards nucleophilic substitution. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating its displacement by a variety of nucleophiles. This heightened reactivity allows for the introduction of diverse functional groups at the 3-position. For instance, the chloro group can be readily displaced by amines, alkoxides, and other nucleophiles to generate a range of substituted pyridazine derivatives. mdpi.comjst.go.jp

Thermal Decomposition and Elimination Kinetics

The study of the thermal behavior of this compound provides valuable insights into its stability and the mechanistic pathways of its decomposition.

Pyrolysis Pathways of this compound

Kinetic studies have shown that the thermal decomposition of this compound proceeds via a first-order elimination reaction. rsc.orgrsc.org The primary products of this pyrolysis are ethylene (B1197577) and the corresponding aza-substituted pyridone. rsc.orgrsc.org This transformation is analogous to the thermal elimination of esters and involves a cyclic transition state. rsc.org The reaction is carried out at elevated temperatures, typically in the range of 650 to 713 K. rsc.orgresearchgate.net

Kinetic Studies and Rate Determinations

Kinetic investigations of the pyrolysis of this compound have been conducted to determine its reaction rate relative to other substituted aza-aromatic compounds. rsc.orgrsc.org At a standard temperature of 650 K, the relative elimination rate of this compound was determined to be 9.68, with 2-ethoxypyridine (B84967) serving as the reference compound (relative rate = 1). rsc.orgrsc.orgresearchgate.net This indicates a significantly higher reactivity for this compound under these conditions.

| Compound | Relative Elimination Rate |

|---|---|

| 2-Ethoxypyridine | 1.00 |

| 2-Ethoxypyrazine | 0.545 |

| 3-Ethoxypyridazine | 10.0 |

| 2-Ethoxypyrimidine | 1.03 |

| 4-Ethoxypyrimidine | 1.12 |

| This compound | 9.68 |

| 2-Chloro-4-ethoxypyrimidine | 3.28 |

Electronic Effects of Aza-Substituents and π-Bond Order on Reaction Rates

The reactivity of this compound in thermal elimination is influenced by a combination of electronic and structural factors. The electronic effects of the aza 'substituent' (the second nitrogen atom in the pyridazine ring) are considered to be relatively small. rsc.orgrsc.orgresearchgate.net A more dominant factor appears to be the C–N π-bond order, which is higher in pyridazines and contributes to their enhanced reactivity. rsc.orgrsc.orgresearchgate.net

The presence of the chloro substituent also plays a crucial role. Its electron-withdrawing nature activates the molecule towards decomposition. rsc.orgrsc.org This effect is explained by a balance between electron withdrawal from the C–O bond, which promotes the reaction, and electron withdrawal from the nitrogen atom involved in the cyclic transition state, which deactivates it. rsc.orgrsc.orgresearchgate.net The observation that this compound is slightly less reactive than its non-chlorinated counterpart, 3-ethoxypyridazine, is attributed to the chloro group's deactivating influence on the meta-nitrogen being greater than its activating influence on the para-ethoxy group. rsc.org Ultimately, the kinetic data confirms that the rate-determining step of the reaction is the breaking of the C–O bond. rsc.orgrsc.orgresearchgate.net

Coordination Chemistry of this compound

The coordination chemistry of pyridazine and its derivatives has been a subject of significant interest due to the versatile ligating ability of the pyridazine ring. The two adjacent nitrogen atoms in the diazine ring can act as bridging ligands, facilitating the formation of polynuclear and supramolecular structures. The electronic and steric properties of substituents on the pyridazine ring play a crucial role in determining the coordination mode and the stability of the resulting metal complexes. While specific studies on the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from the well-established coordination chemistry of related pyridazine derivatives.

Complex Formation with Metal Ions

The pyridazine moiety readily forms complexes with a variety of transition metal ions. The nitrogen atoms of the pyridazine ring act as donor sites, leading to the formation of coordination compounds. The nature of the metal-ligand interaction can be influenced by the substituents present on the pyridazine ring. In the case of this compound, the electron-withdrawing nature of the chloro group and the electron-donating nature of the ethoxy group can modulate the electron density on the pyridazine ring, thereby influencing its basicity and coordinating ability.

Studies on analogous systems, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have demonstrated the formation of stable complexes with Ruthenium(II). mdpi.com In these complexes, the pyridazine derivative acts as a bidentate ligand, coordinating to the metal center through one of the pyridazine nitrogen atoms and a nitrogen atom from the pyrazolyl substituent. mdpi.com The synthesis of these complexes typically involves the reaction of a metal precursor, such as a metal halide, with the pyridazine ligand in a suitable solvent under inert conditions. mdpi.com The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques. mdpi.com

Similarly, research on pyridazine carboxyl derivatives has shown their ability to form complexes with Copper(II) ions. researchgate.nettandfonline.com X-ray crystallographic studies of these complexes have revealed diverse structural motifs, including mononuclear and polynuclear species. researchgate.nettandfonline.com The coordination environment around the metal ion is often completed by other ligands or solvent molecules. researchgate.nettandfonline.com

Based on these examples, it is anticipated that this compound can form stable complexes with various transition metal ions, including but not limited to Ru(II) and Cu(II). The coordination is expected to occur through one or both of the pyridazine nitrogen atoms. The presence of the chloro and ethoxy groups may also influence the solubility and crystal packing of the resulting metal complexes.

Table 1: Examples of Metal Complexes with Substituted Pyridazine Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | Ru(II) | [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄ (X = Cl, Br, I) | Pseudo-octahedral | mdpi.com |

| 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | Cu(II) | Cu(PDC)₂·H₂O | Distorted square pyramidal | researchgate.nettandfonline.com |

| Pyridazine-3-carboxylic acid | Mn(II) | [Mn(pzc)₂(H₂O)₂]·2H₂O | Octahedral | bohrium.com |

| Pyridazine-4-carboxylic acid | Mn(II) | [Mn(pzc)₂(H₂O)₄] | Octahedral | bohrium.com |

Ligand Behavior of Pyridazine Derivatives

The ligand behavior of pyridazine derivatives is diverse and has been extensively studied. The pyridazine ring can coordinate to metal centers in several ways: as a monodentate ligand, a bridging ligand connecting two metal centers, or as part of a larger chelating system.

In many instances, pyridazine derivatives act as bridging ligands, utilizing both nitrogen atoms to link metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. This bridging behavior is a hallmark of pyridazine chemistry and is responsible for the rich structural diversity observed in its metal complexes.

The electronic properties of the substituents on the pyridazine ring significantly impact its ligand behavior. Electron-withdrawing groups, such as the chloro group in this compound, can decrease the basicity of the nitrogen atoms, potentially weakening the metal-ligand bond. Conversely, electron-donating groups, like the ethoxy group, can enhance the electron density on the ring, thereby strengthening the coordination bond. The interplay of these electronic effects in this compound would be a key determinant of its coordinating properties.

Furthermore, pyridazine derivatives can be functionalized to create multidentate ligands. For example, the introduction of other donor groups, such as carboxylates or pyrazolyls, onto the pyridazine ring can lead to the formation of chelating ligands that can form highly stable metal complexes. mdpi.comresearchgate.nettandfonline.com In the case of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, the ligand coordinates in a bidentate fashion, forming a stable five-membered chelate ring with the ruthenium center. mdpi.com Studies on pyridazine-3-carboxylic acid have shown that it can act as a bidentate ligand, coordinating through a pyridazine nitrogen and a carboxylate oxygen to form a five-membered chelate ring. bohrium.com This chelation enhances the stability of the resulting metal complexes. bohrium.com In contrast, pyridazine-4-carboxylic acid, with a different substitution pattern, does not exhibit the same chelating behavior. bohrium.com

Therefore, it is plausible that this compound could primarily act as a monodentate or bridging ligand. The potential for chelation would depend on whether the ethoxy group could participate in coordination, which is less likely, or if the chloro group is displaced during the reaction, which is a possibility in some catalytic cycles. The steric bulk of the ethoxy group might also influence the coordination geometry and the accessibility of the adjacent nitrogen atom to the metal center.

Applications of 3 Chloro 6 Ethoxypyridazine As a Synthetic Building Block

Intermediate in Organic Synthesis

3-Chloro-6-ethoxypyridazine serves as a crucial starting material or intermediate in a variety of organic syntheses. The chlorine atom at the 3-position acts as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the ethoxy group at the 6-position influences the reactivity and electronic properties of the pyridazine (B1198779) ring. This dual functionality allows for sequential and regioselective modifications, making it a favored precursor for complex target molecules.

For instance, the closely related analog, 3-chloro-6-methoxypyridazine (B157567), has been utilized in the preparation of various α-aryl-α-(pyridazin-3-yl)-acetonitriles. nih.govsigmaaldrich.comsigmaaldrich.com This highlights the utility of the chloropyridazine moiety in constructing molecules with potential applications in medicinal chemistry and materials science. The reactivity of this compound is further demonstrated by its use in pyrolytic reactions, indicating its role in the gas-phase synthesis of novel compounds. researchgate.net

For the Construction of Advanced Heterocyclic Systems

The structure of this compound is ideally suited for the construction of more complex, fused, and polycyclic heterocyclic systems. The reactive chlorine atom allows for the annulation of additional rings onto the pyridazine core.

Research has demonstrated that the pyridazine scaffold, including derivatives like 3-thio-6-ethoxypyridazine, can be used to synthesize novel nonfused and fused heterocyclic systems. researchgate.net One notable example involves the reaction of the potassium salt of 3-(3,5-dimethylpyrazol-4-yl)thio-6-ethoxypyridazine with Current time information in Bangalore, IN.evitachem.commdpi.com-triazine trimethylammonium chloride. This reaction leads to the formation of a complex tricyclic system, specifically a 6-(4-(6-ethoxypyridazin-3-yl)thio-3,5-dimethylpyrazol-1-yl)-2,4-disubstituted triazine. researchgate.net This transformation showcases the capability of the ethoxy-substituted pyridazine core to serve as a foundation for building intricate, multi-ring structures with potential applications in various fields of chemistry.

The general strategy often involves leveraging the existing functional groups to introduce new rings, leading to libraries of compounds with diverse structural motifs. The synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives, for example, often starts from appropriately substituted pyridazine or pyridine (B92270) precursors, illustrating a common pathway for elaborating these heterocyclic cores. mdpi.com

Role in the Development of Energetic Materials

The quest for novel energetic materials with improved performance and safety characteristics has led researchers to explore a wide variety of molecular scaffolds, with nitrogen-rich heterocycles being of particular interest. The pyridazine ring, with its inherent nitrogen content, serves as a promising backbone for energetic compounds.

Functionalization of the Pyridazine Scaffold for Energetic Compounds

This compound represents a strategic precursor for the synthesis of energetic materials. The chlorine atom provides a reactive site for the introduction of "explosophore" groups—functional groups that impart energetic character to a molecule, such as nitro (-NO2) or azido (B1232118) (-N3) groups. The general approach involves the nucleophilic substitution of the chloride with nitrogen-rich moieties.

This strategy is well-documented for similar heterocyclic systems. For example, 3,6-dichloropyridazine (B152260) is a known starting material for producing 6-azidotetrazolo[1,5-b]pyridazine, a high-nitrogen compound featuring both an azido group and a fused tetrazole ring, both of which are potent explosophores. acs.org Similarly, chlorinated pyrazoles are used as precursors for promising insensitive energetic compounds by replacing the chlorine atom with various energetic functionalities. rsc.org The introduction of nitro groups is a fundamental strategy in the synthesis of energetic compounds based on heterocycles like pyrazole. mdpi.com

The presence of the ethoxy group in this compound also plays a role, influencing the stability and sensitivity of the final energetic compound.

Strategies for Regioselective Introduction of Explosophore Groups

A key challenge in synthesizing energetic materials from heterocyclic precursors is achieving the regioselective introduction of explosophore groups to maximize performance while maintaining stability. For this compound, two primary strategies can be envisioned: substitution of the chloro group and electrophilic substitution on the pyridazine ring.

The most direct method is the nucleophilic substitution of the chlorine atom at the C3 position. This site can readily react with sodium azide (B81097) to introduce an azido group or with other nitrogen-rich nucleophiles. The synthesis of 3-azido-6-chloropyridazine 1-oxide demonstrates the feasibility of this type of substitution on the pyridazine ring. acs.org

The second strategy involves the direct nitration of the pyridazine ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The ethoxy group is an activating, ortho-, para-directing group. In the case of 3-ethoxypyridine, nitration occurs at the 2-position. abertay.ac.uk For this compound, the positions ortho and para to the activating ethoxy group are C5 and C3, respectively. Since C3 is already substituted, nitration would be expected to occur preferentially at the C5 position. The conditions for such nitration reactions, often involving a mixture of nitric and sulfuric acid, are well-established for various aromatic and heterocyclic compounds.

By employing these regioselective strategies, this compound can be systematically functionalized to yield a variety of pyridazine-based energetic materials with tailored properties.

Advanced Characterization Techniques for 3 Chloro 6 Ethoxypyridazine and Its Derivatives

Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. uol.de This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, which in turn reveals the exact coordinates of each atom. uol.deub.edu

For 3-Chloro-6-ethoxypyridazine, a single-crystal X-ray analysis would provide unequivocal data on:

Bond Lengths: Precise measurements of all covalent bonds, such as C-C, C-N, N-N, C-O, and C-Cl.

Bond Angles: The angles between adjacent bonds, defining the geometry of the pyridazine (B1198779) ring and the conformation of the ethoxy substituent.

Crystal Packing: Information on how individual molecules are arranged in the unit cell, including intermolecular interactions like hydrogen bonds or π-stacking. core.ac.uk

While a specific crystal structure for this compound is not widely published, the structures of the parent pyridazine molecule and numerous derivatives have been successfully determined using this method. core.ac.uk For instance, X-ray diffraction studies on crystalline pyridazine at 100 K have provided detailed structural parameters, confirming the planarity of the ring and revealing bond lengths that differ slightly from gas-phase measurements due to crystal packing effects. core.ac.uk Furthermore, theoretical studies on the closely related molecule, 3-chloro-6-methoxypyridazine (B157567), have used Density Functional Theory (DFT) to calculate its optimized molecular geometry, which could be experimentally validated by single-crystal X-ray diffraction. nih.gov

Table 1: Representative Crystallographic Data for Pyridazine This table is illustrative of the type of data obtained from X-ray diffraction and is based on the parent pyridazine molecule.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| N-N Bond Length | ~1.34 Å |

| C-N Bond Length | ~1.33 Å |

Spectroscopic Methodologies for Compound Identification and Analysis

Spectroscopic techniques are indispensable for the characterization of this compound, providing detailed information about its molecular structure, functional groups, and electronic transitions.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of this compound. sphinxsai.com

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide a map of their chemical environment. For this compound, the spectrum would be expected to show:

A triplet and a quartet corresponding to the ethyl protons of the ethoxy group (-OCH₂CH₃).

Two distinct signals for the two protons on the pyridazine ring, likely appearing as doublets due to coupling with each other.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would show distinct peaks for the two carbons of the ethoxy group and the four carbons of the pyridazine ring. The carbon atom attached to the electronegative chlorine atom would be expected to have a characteristic chemical shift.

A DFT study on the analogous 3-chloro-6-methoxypyridazine calculated chemical shifts that showed good agreement with experimental data, a similar approach can be applied to this compound. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are estimated based on data for analogous compounds like 3-chloro-6-methoxypyridazine and general substituent effects.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ring CH (adjacent to C-Cl) | ~7.3-7.5 | ~125-130 |

| Ring CH (adjacent to C-O) | ~7.0-7.2 | ~115-120 |

| Ring C-Cl | - | ~155-160 |

| Ring C-O | - | ~160-165 |

| -OCH₂ CH₃ | ~4.4-4.6 | ~62-65 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. liberty.edu The FTIR spectrum of this compound provides a unique fingerprint based on its vibrational modes. nih.gov

Key characteristic absorption bands would include:

C-H stretching: Aromatic C-H stretches from the pyridazine ring and aliphatic C-H stretches from the ethoxy group.

C=N and C=C stretching: Vibrations characteristic of the pyridazine aromatic ring.

C-O stretching: Asymmetric and symmetric stretching of the ether linkage.

C-Cl stretching: A vibration in the lower frequency region of the spectrum, indicative of the chloro substituent.

Studies on related pyridazine compounds confirm that the vibrational spectra provide clear evidence for the core structure and substituent groups. liberty.eduresearchgate.net DFT calculations for 3-chloro-6-methoxypyridazine have been used to assign specific vibrational frequencies, which aids in the interpretation of the experimental spectrum. nih.gov

Table 3: Key FTIR Vibrational Frequencies for this compound Frequencies are based on data for 3-chloro-6-methoxypyridazine and general pyridazine spectra. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N / C=C Ring Stretch | 1400-1600 |

| C-O-C Asymmetric Stretch | 1200-1250 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns. researchgate.net

For this compound (Molecular Formula: C₆H₇ClN₂O), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a pair of signals (M⁺ and M+2⁺) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula. scispace.com

A common fragmentation pathway for pyridazines involves the loss of a neutral nitrogen molecule (N₂), which would result in a significant fragment ion at m/z corresponding to [M-28]⁺. thieme-connect.de Other potential fragmentations include the loss of an ethylene (B1197577) molecule from the ethoxy group or the loss of the entire ethoxy radical.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₆H₇³⁵ClN₂O]⁺ | 158.02 | Molecular Ion (M⁺) |

| [C₆H₇³⁷ClN₂O]⁺ | 160.02 | Molecular Ion Isotope (M+2⁺) |

| [C₆H₇³⁵ClO]⁺ | 130.01 | Loss of N₂ |

| [C₄H₄³⁵ClN₂]⁺ | 127.01 | Loss of Ethylene (C₂H₄) |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing compounds with chromophores, such as the aromatic pyridazine ring. ajpaonline.com

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. nih.govmasterorganicchemistry.com

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of electrons in the π-bonding orbitals of the aromatic ring to anti-bonding π* orbitals.

n→π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.

The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the pyridazine ring and the solvent used. researchgate.net A study on 3-chloro-6-methoxypyridazine dissolved in methanol recorded a UV absorption maximum and used theoretical calculations to assign the electronic transitions. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-6-methoxypyridazine |

| Pyridazine |

| Polychlorinated pyrido(2,3-d)pyridazines |

| 2-chloro-6-ethoxypyridine |

| 3-ethoxypyridazine |

Theoretical and Computational Studies on 3 Chloro 6 Ethoxypyridazine and Pyridazine Scaffolds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyridazine (B1198779) derivatives to predict their behavior in chemical reactions and biological environments.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in understanding the electronic landscape of a molecule. By mapping the electron density, key properties that govern reactivity, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), can be determined. For pyridazine scaffolds, DFT studies have been employed to predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for designing synthetic pathways and understanding metabolic transformations. researchgate.net

The electronic structure of Fe(II) polypyridines, which share structural motifs with pyridazine derivatives, has been tuned by modifying the ligand scaffold, demonstrating the power of computational methods in predicting and controlling the electronic properties of metal complexes. nih.gov Such studies provide a framework for understanding how the chloro and ethoxy substituents on the 3-Chloro-6-ethoxypyridazine ring influence its electronic distribution and, consequently, its reactivity.

| Computational Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Geometrical Optimizations

The three-dimensional arrangement of atoms in a molecule is critical to its function. DFT methods are used to perform conformational analysis and geometrical optimizations, identifying the most stable conformations of a molecule. For this compound, this would involve determining the preferred orientation of the ethoxy group relative to the pyridazine ring. A study on the pyrolytic elimination of this compound suggests that the reaction proceeds through a specific six-membered ring transition state, a finding likely supported by computational analysis of the transition state geometry. researchgate.net

Geometrical parameters such as bond lengths, bond angles, and dihedral angles for the optimized structure provide a basis for understanding the molecule's shape and steric profile. These parameters are crucial for predicting how the molecule will interact with biological targets.

Molecular Modeling for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to simulate the interaction between a small molecule and a biological macromolecule, such as a protein or nucleic acid. This approach is central to modern drug discovery and has been applied to various pyridazine-containing compounds.

Molecular docking studies, a key component of molecular modeling, predict the binding orientation and affinity of a ligand to its receptor. For instance, new series of thiazolo[4,5-d]pyridazin and imidazo[2',1':2,3]thiazolo[4,5-d]pyridazin analogues have been designed and evaluated as DHFR inhibitors. nih.gov Molecular modeling revealed that the active compounds form hydrogen bonds between the N1-nitrogen of the pyridazine ring and specific amino acid residues in the DHFR binding site. nih.gov

Similarly, novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as anticancer agents targeting the JNK1 pathway. acs.org Molecular docking and dynamics simulations were used to predict and confirm the binding mode of the most active compound. acs.org These studies highlight the importance of the pyridazine scaffold in establishing key interactions within the active site of a protein. While specific molecular modeling studies on this compound are not extensively reported, the insights gained from related pyridazine derivatives provide a strong foundation for predicting its potential biological targets and binding modes.

| Compound/Scaffold | Biological Target | Key Interactions Observed in Modeling |

| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone | Dihydrofolate Reductase (DHFR) | Hydrogen bond with Glu30; π-cation interaction with Arg22; π-π interaction with Phe31. nih.gov |

| 3,6-disubstituted pyridazine derivatives | c-Jun N-terminal kinase 1 (JNK1) | Binding mode confirmed by molecular docking and dynamics. acs.org |

| Pyrrolo[3,4-d]pyridazinone derivatives | DNA and plasma proteins | Groove binding mechanisms with DNA. researchgate.net |

Medicinal Chemistry Research Involving the Pyridazine Scaffold Contextual to 3 Chloro 6 Ethoxypyridazine

Pyridazine (B1198779) as a Privileged Scaffold in Drug Discovery

The pyridazine ring is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govconsensus.app This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov The inherent properties of the pyridazine ring, such as its high dipole moment, capacity for dual hydrogen bonding, and its potential to be a less lipophilic substitute for a phenyl ring, contribute to its value in the development of new therapeutic agents. nih.govresearchgate.net

The therapeutic journey of pyridazine-containing compounds has been extensive, with the scaffold being incorporated into molecules targeting a wide array of diseases. nih.govnih.gov Historically, research into pyridazine derivatives has led to the development of drugs for cardiovascular conditions, inflammation, and cancer. tandfonline.comresearchgate.net The importance of this scaffold is underscored by the recent FDA approvals of drugs that incorporate a pyridazine ring, such as the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib. nih.gov These successes have renewed interest in exploring pyridazine-containing derivatives for new therapeutic applications. nih.gov The imidazo[1,2-b]pyridazine scaffold, a fused bicyclic system, is notably present in the successful kinase inhibitor ponatinib, further cementing the therapeutic significance of this heterocyclic family. nih.govsemanticscholar.org

Scaffold hopping is a prominent strategy in rational drug design where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to discover new compounds with improved properties. The pyridazine ring is frequently utilized in such strategies. acs.org For example, researchers have employed scaffold hopping to design novel pyridazine-based herbicides by replacing the core of a lead compound, diflufenican. nih.gov This approach has also been used to convert existing kinase inhibitors with pyrimidine (B1678525) or pyrazole cores into pyridazine-based inhibitors to improve physicochemical properties and potency. acs.orgnih.gov This strategy, combined with hybridization—merging structural features from different pharmacophores—allows for the creation of novel chemical entities with enhanced biological activity. rsc.orgresearchgate.net The design of new anticancer agents, for instance, has involved expanding a pyrazole ring into a pyridazine ring to explore new chemical space and target interactions. acs.org

Investigation of Biological Activities Associated with Pyridazine Derivatives

The pyridazine scaffold is a key structural feature in many compounds with diverse and potent biological activities. thieme-connect.com Its derivatives have been extensively investigated for a broad range of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antiangiogenic properties. nih.govresearchgate.netnih.govnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein kinase that mediates this process, making it a prime target for anticancer therapies. thieme-connect.comcy7-5-azide.com Numerous studies have focused on developing pyridazine-based compounds as potent VEGFR-2 inhibitors. tandfonline.com

In one study, four novel series of pyridazine derivatives were designed and synthesized to target VEGFR-2. Several of these compounds exhibited significant inhibitory potency, with IC50 values ranging from the low micromolar to the nanomolar scale. tandfonline.com These compounds also effectively inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), demonstrating their antiangiogenic potential in a cellular context. tandfonline.com The research highlights how the pyridazine scaffold can be effectively utilized to create potent inhibitors of key signaling pathways in cancer. tandfonline.comnih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Pyridazine Derivatives

| Compound ID | Description | VEGFR-2 IC50 |

|---|---|---|

| 8c | Pyridazine derivative | 1.8 µM tandfonline.com |

| 8f | Pyridazine derivative | 1.3 µM tandfonline.com |

| 15 | Pyridazine derivative | 1.4 µM tandfonline.com |

| 18b | 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative | 60.7 nM tandfonline.com |

| 18c | Pyridazine derivative | 107 nM tandfonline.com |

Pyridazine derivatives have long been recognized for their potential in treating cardiovascular diseases, particularly hypertension. researchgate.nettandfonline.com The development of these agents was partly inspired by early drugs like hydralazine. nih.gov Research has led to the synthesis of various series of pyridazine compounds that exhibit moderate to strong antihypertensive activity in preclinical models. nih.gov For example, a series of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(substituted)-3-pyridazinamines showed significant blood pressure-lowering effects in spontaneously hypertensive rats. nih.gov One compound from this series, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899), advanced to clinical trials. nih.gov More recent studies continue to explore novel pyridazino[1,6-a] nih.govnih.govtandfonline.comtriazine derivatives, with some compounds showing antihypertensive activity greater than that of reference drugs. tandfonline.com

Table 2: Examples of Antihypertensive Pyridazine Derivatives

| Compound Name | Class | Key Finding |

|---|---|---|

| MDL 899 | N-1H-Pyrrol-1-yl-3-pyridazinamine | Showed strong antihypertensive activity and entered clinical trials. nih.gov |

| 4p | 7-(biphenyl-4-yl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] nih.govnih.govtandfonline.comtriazin-2-imine | Exhibited antihypertensive activity more potent than reference standards in screening. tandfonline.com |

| 4e & 4i | 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one | Showed appreciable antihypertensive activity in non-invasive tail-cuff method screening. researchgate.net |

The role of pyridazine derivatives in oncology is one of the most intensively researched areas. nih.govscispace.com The pyridazine scaffold is present in numerous compounds designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. thieme-connect.comnih.gov The inhibition of these kinases is an effective strategy for cancer treatment. thieme-connect.com

Pyridazine-based molecules have been developed to target a diverse array of kinases, including Breakpoint Cluster Region-Abelson (BCR-ABL), c-Jun N-terminal kinase (JNK), and PIM kinases. thieme-connect.comacs.org The approved drug Ponatinib, which contains an imidazo[1,2-b]pyridazine core, is a pan-inhibitor of BCR-ABL kinase used in the treatment of chronic myeloid leukemia. acs.org Other pyridazine derivatives have been synthesized and screened against the NCI-60 human tumor cell lines, with some compounds showing high growth inhibition across multiple cancer types. acs.org These findings confirm that pyridazine derivatives have significant therapeutic potential in cancer treatment and that the scaffold is a valuable tool for designing future targeted therapies. nih.govacs.org

Table 3: Pyridazine-Based Kinase Inhibitors in Cancer Research

| Compound/Drug | Target Kinase(s) | Therapeutic Indication/Potential |

|---|---|---|

| Ponatinib (II) | Pan-BCR-ABL inhibitor acs.org | Chronic Myeloid Leukemia acs.org |

| Ensartinib (I) | Anaplastic Lymphoma Kinase (ALK) acs.org | Non-small Cell Lung Cancer (NSCLC) acs.org |

| Telaglenastat (III) | Glutaminase acs.org | Triple-negative breast cancer, Renal cell carcinoma acs.org |

| Compound 9e | JNK1 acs.org | Preclinical anticancer candidate with in vivo activity acs.org |

| K00135 (cpd 15) | PIM-1 kinase thieme-connect.com | Lead compound for optimization in cancer therapy thieme-connect.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Chloro-6-ethoxypyridazine |

| Relugolix |

| Deucravacitinib |

| Ponatinib |

| Diflufenican |

| Sorafenib |

| Hydralazine |

| MDL 899 (N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride) |

| Ensartinib |

Antimicrobial and Antifungal Studies

Pyridazine derivatives have been widely investigated for their potential as antimicrobial and antifungal agents. researchgate.net Research has shown that these compounds exhibit activity against a variety of bacterial and fungal strains. researchgate.netnih.gov

One study reported the synthesis of new pyridazinium compounds and their subsequent antimicrobial and antifungal testing using the diffusimetric method. The results highlighted several structure-activity relationships. For instance, it was observed that cis-isomers were consistently more active than their trans-isomer counterparts. nih.gov Additionally, saturated or partially saturated pyrrolopyridazine derivatives demonstrated stronger activity compared to the corresponding aromatic derivatives. The study also noted that different structural forms exhibited selectivity against different microbes; saturated compounds were more effective against Pseudomonas aeruginosa and Candida albicans, partially saturated ones against Staphylococcus aureus and Bacillus subtilis, and aromatic derivatives showed activity against Bacillus subtilis. nih.gov

Another study focused on pyrazolo-pyridazine derivatives and found that specific compounds within the synthesized series displayed significant action against both Gram-positive and Gram-negative bacteria, while others exhibited potent antifungal activity. semanticscholar.orgmedwinpublishers.com For example, compound 4''l was noted for its considerable antibacterial effect, and compound 4''k showed potential as an antifungal agent. semanticscholar.orgmedwinpublishers.com

Further research on pyridazinone derivatives also yielded promising results. A series of synthesized bis-pyridazinone compounds were evaluated for their antimicrobial activity. biomedpharmajournal.org One derivative, IIIa, demonstrated excellent antibacterial activity against both Streptococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org Another compound, IIId, showed very good antifungal activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org

The table below summarizes the antimicrobial and antifungal activities of selected pyridazine derivatives from various studies.

| Compound Type | Test Method | Key Findings | Reference |

| Pyridazinium compounds | Diffusimetric method | Cis-isomers more active than trans-isomers. Saturation of the pyrrolo ring enhances activity. | nih.gov |

| Pyrazolo-pyridazine derivatives | In vitro screening | Compound 4''l showed significant antibacterial activity; compound 4''k exhibited potent antifungal activity. | semanticscholar.orgmedwinpublishers.com |

| Bis-pyridazinone derivatives | Antimicrobial screening | Compound IIIa showed excellent activity against S. pyogenes and E. coli; compound IIId had very good activity against A. niger and C. albicans. | biomedpharmajournal.org |

Antiviral Activity

The pyridazine scaffold has been a focal point in the development of novel antiviral agents. nih.gov Various derivatives have been synthesized and evaluated for their activity against a range of viruses, including Hepatitis A Virus (HAV), Human Immunodeficiency Virus (HIV), and others. nih.govnih.gov

In one study, a series of new heterocyclic compounds containing pyridazine moieties were synthesized and tested for their anti-viral activity against HAV. nih.gov Among the synthesized compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govresearchgate.nettriazine-3(4H)-thione (compound 10) demonstrated the highest inhibitory effect against HAV, even surpassing the activity of the positive control, amentadine, at the tested concentrations. nih.gov

Another area of investigation has been the antiviral activities of pyridine-fused and pyridine-containing heterocycles. These derivatives have been shown to inhibit viral replication through various mechanisms, such as reverse transcriptase inhibition, polymerase inhibition, and interference with viral maturation. nih.gov The broad-spectrum antiviral potential of these compounds has been noted against viruses like HIV, Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov

Furthermore, research into imidazo[1,2-b]pyridazine derivatives has identified compounds with potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). researchgate.net Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were found to be potent inhibitors of HCMV replication. researchgate.net

The following table presents a summary of the antiviral activities of some pyridazine derivatives.

| Compound Series | Target Virus | Key Findings | Reference |

| Pyridazino[4,3-e] nih.govnih.govresearchgate.nettriazine-3(4H)-thione derivative | Hepatitis A Virus (HAV) | Compound 10 showed higher inhibitory effect than the control, amentadine. | nih.gov |

| Imidazo[1,2-b]pyridazine derivatives | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Certain derivatives were potent inhibitors of HCMV and VZV replication. | researchgate.net |

Neuroprotective, Anti-Alzheimer's, and Anti-Inflammatory Applications

Pyridazine-based frameworks are being explored for their therapeutic potential in a variety of neurological and inflammatory conditions. nih.gov

Neuroprotective and Anti-Alzheimer's Applications: Research has pointed to the potential of pyridazine derivatives in the context of neurodegenerative diseases. nih.gov One study focused on the synthesis and evaluation of novel pyridazine derivatives as activators of Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov The activation of EAAT2 is a promising strategy for providing neuronal protection. A specific derivative, compound 4f, demonstrated a significant antihypersensitive profile in a rat model of oxaliplatin-induced neuropathic pain, suggesting its neuroprotective capabilities. nih.gov

Anti-Inflammatory Applications: The pyridazinone scaffold is considered a valuable structure for the development of new anti-inflammatory drugs. mdpi.com A study involving a large number of pyridazinone and related derivatives identified several compounds with anti-inflammatory activity. mdpi.com This activity was determined by their ability to inhibit LPS-induced NF-κB activity in human monocytic cells. The most potent compounds also inhibited the production of the pro-inflammatory cytokine IL-6. mdpi.com

Furthermore, pyridazine and pyridazinone derivatives have been investigated for their ability to target key inflammatory mediators like Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov By modulating these pathways, these compounds show promise as effective anti-inflammatory agents. nih.gov

The table below summarizes research findings in these therapeutic areas.

| Application | Compound Type | Mechanism/Key Finding | Reference |

| Neuroprotection | Pyridazine derivatives | Activation of Excitatory Amino Acid Transporter 2 (EAAT2). | nih.gov |

| Anti-inflammatory | Pyridazinone derivatives | Inhibition of LPS-induced NF-κB activity and IL-6 production. | mdpi.com |

| Anti-inflammatory | Pyridazine and pyridazinone derivatives | Targeting of inflammatory mediators such as TxA2, TNF-α, and IL-6. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Pyridazine-Based Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyridazine-based compounds, SAR studies have provided valuable insights for the rational design of more potent and selective therapeutic agents. nih.gov

Influence of Substituent Effects on Biological Potency

The biological activity of pyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine ring.

In the context of anti-inflammatory activity , a study on pyridazinone derivatives revealed that the pyridazinone scaffold itself was present in the majority of active compounds. mdpi.com The study also found that the presence of chiral centers affected activity, and substitution at the chiral carbon with small groups was favorable. Conversely, reduction of a double bond in the pyridazinone ring or the presence of a condensed ring was detrimental to activity. mdpi.com

For antiviral activity , SAR analysis of compounds targeting influenza virus and SARS-CoV-2 identified the carboxylic acid group as a critical moiety for potency. mdpi.com For example, the hydrolysis of an ester group to a carboxylic acid significantly enhanced antiviral activity. The study also suggested that an imidazo[1,2-a]pyrimidine scaffold was more favorable than an imidazo[1,2-a]pyridine core. mdpi.com

In the development of antifungal agents , SAR studies of pyridazinone derivatives as glucan synthase inhibitors highlighted the importance of the sulfonamide moiety. Optimization of this part of the molecule led to compounds with improved systemic exposure while maintaining good antifungal activity against Candida species. nih.gov

The table below provides a summary of key substituent effects on the biological potency of pyridazine derivatives.

| Biological Activity | Favorable Substituents/Features | Unfavorable Substituents/Features | Reference |

| Anti-inflammatory | Pyridazinone scaffold, small groups on chiral carbons | Reduced double bond, condensed rings | mdpi.com |

| Antiviral | Carboxylic acid group, imidazo[1,2-a]pyrimidine scaffold | Ester group, imidazo[1,2-a]pyridine core | mdpi.com |

| Antifungal | Optimized sulfonamide moiety | --- | nih.gov |

Computational Approaches in SAR Derivation

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, play a vital role in elucidating the SAR of pyridazine derivatives.

QSAR studies have been employed to correlate the physicochemical properties of pyrazine derivatives with their antiproliferative activity. semanticscholar.org By using methods like multiple linear regression (MLR) and artificial neural networks (ANN), researchers have developed models that show a high correlation between experimental and predicted activity values. semanticscholar.org Such models are instrumental in the virtual screening and discovery of novel candidates with improved activity. semanticscholar.org

Molecular docking is another powerful tool used to understand the binding interactions between pyridazine derivatives and their biological targets. For instance, in the development of antiviral agents, molecular docking revealed that certain compounds formed hydrogen bonds with key residues of the target protein, such as GLN47 and ARG136. mdpi.com This information identified essential pharmacophoric elements, like the carbonyl oxygen and the quinoline carboxylic acid scaffold, guiding the further design of more potent inhibitors. mdpi.com

Computational studies have also been used to investigate the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids. nih.gov By mapping the molecular surface electrostatic potentials, researchers can identify common features related to cytotoxicity, leading to the development of statistically significant QSAR models. nih.gov

Mechanistic Elucidation of Biological Action and Target Engagement

Understanding the mechanism of action and how a drug molecule engages with its biological target is fundamental to drug discovery. For pyridazine derivatives, various studies have shed light on their molecular mechanisms.

The pyridazine ring possesses unique physicochemical properties that are key to its role in molecular recognition and drug-target interactions. nih.gov These include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity. nih.gov The two adjacent nitrogen atoms in the pyridazine ring enhance its hydrogen bond acceptor capacity. researchgate.net

In some instances, both nitrogen atoms of the pyridazine ring can simultaneously engage a target protein in dual H-bonding interactions. nih.gov This ability to form strong and specific interactions contributes to the biological activity of many pyridazine-containing drugs.

The functional properties of the pyridazine core, such as its ability to facilitate intramolecular hydrogen bonding, can enhance membrane permeability, which is a crucial factor for a drug's pharmacokinetic profile. researchgate.net Furthermore, the conformational alignment of the pyridazine scaffold, often supported by other functional groups like amide groups, is critical for effective interaction with enzymes and other biological targets. researchgate.net

Therapeutic compounds containing the pyridazine scaffold have been shown to exhibit a wide range of biological activities by interacting with various targets, including enzymes, receptors, and ion channels. researchgate.net For example, in the context of anti-inflammatory action, pyridazine derivatives have been designed to inhibit protein kinases like p38 kinase. scirp.org

Identification of Molecular Targets

The pyridazine scaffold has been integral to the development of numerous compounds that act on a diverse array of biological targets, particularly in the field of oncology. nih.gov Researchers have successfully designed and synthesized a multitude of pyridazine-containing compounds that have been evaluated against various biological processes involved in the initiation and progression of cancer. nih.gov

Key molecular targets for which pyridazine-based inhibitors have been developed include:

Kinases: This is a major class of targets. Pyridazine derivatives have shown inhibitory activity against several kinases involved in cancer cell signaling pathways. These include Tropomyosin Receptor Kinase (TRK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met kinase, and Anaplastic Lymphoma Kinase (ALK). nih.govdntb.gov.uanih.gov For instance, Ensartinib, a tyrosine kinase inhibitor containing a pyridazine moiety, is effective against non-small cell lung cancer by targeting ALK. nih.govacs.org

Glutaminase 1 (GLS1): Targeting aberrant tumor metabolism is a key strategy in cancer therapy. Pyridazine-based compounds have been identified as inhibitors of GLS1, an enzyme crucial for the metabolic reprogramming of cancer cells. nih.gov

Bromodomain Containing Proteins (BRD): Epigenetic modifications are another hallmark of cancer. Pyridazine derivatives have been developed as inhibitors of bromodomain-containing proteins, which are readers of epigenetic marks. nih.gov

c-Jun N-terminal kinase (JNK) pathway: The JNK pathway is implicated in cell proliferation and survival. Novel 3,6-disubstituted pyridazine derivatives have been designed to target JNK1 as potential anticancer agents. nih.govacs.org

The identification of these targets often involves screening libraries of pyridazine-based compounds against panels of enzymes or cell lines to identify initial hits, followed by medicinal chemistry efforts to optimize potency and selectivity.

| Target Class | Specific Target Example(s) | Therapeutic Area |

| Kinases | TRK, VEGFR2, c-Met, ALK, JNK1 | Oncology |

| Metabolic Enzymes | Glutaminase 1 (GLS1) | Oncology |

| Epigenetic Regulators | Bromodomain Containing Proteins (BRD) | Oncology |

Molecular Interactions and Binding Modes

The efficacy of pyridazine-containing compounds as inhibitors is rooted in their specific molecular interactions within the binding sites of their target proteins. The arrangement of nitrogen atoms in the pyridazine ring allows it to act as a robust hydrogen bond acceptor, a critical feature for drug-target recognition. nih.gov

Detailed structural studies, such as X-ray crystallography, have elucidated the binding modes of several pyridazine derivatives:

Hydrogen Bonding: The two adjacent nitrogen atoms of the pyridazine ring can engage in dual hydrogen-bonding interactions with amino acid residues in the target protein. For example, the aminopyridazine moiety of a SMARCA4 inhibitor was shown to form a dual hydrogen bond with an asparagine residue (Asn1540), mimicking the interaction of acetylated lysine. nih.gov In other cases, one of the pyridazine nitrogen atoms can form a hydrogen bond with a residue like glutamine (GLN47) or arginine (ARG136), while the other interacts with a water molecule that in turn hydrogen bonds with the protein. nih.govmdpi.com

π-π Stacking: The aromatic nature of the pyridazine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr) and phenylalanine (Phe). blumberginstitute.org This type of interaction was observed in the binding of pyridazine-containing inhibitors to the human rhinovirus (HRV) capsid and in allosteric glutamate N2B antagonists. blumberginstitute.org

Hydrophobic Interactions: Substituents on the pyridazine ring can form hydrophobic interactions with nonpolar pockets in the binding site. For instance, a 4-methoxyphenyl group on a pyridazine derivative formed hydrophobic interactions with isoleucine (Ile1280) residues within the active site of a sodium channel. jocpr.com

Halogen Bonding: The introduction of halogen atoms, such as the chlorine in this compound, can lead to halogen bonding, a non-covalent interaction with electron-donating atoms like sulfur, which can contribute to binding affinity and planarity of the molecule. blumberginstitute.org

These varied interaction types underscore the versatility of the pyridazine scaffold in molecular recognition, allowing medicinal chemists to fine-tune the binding properties of drug candidates to achieve high potency and selectivity. nih.gov

| Interaction Type | Interacting Residue Examples | Example Target/Compound Class |

| Hydrogen Bonding | Asn1540, Gln47, Arg136, Tyr1497 (via H₂O) | SMARCA4 inhibitors, DHODH inhibitors |

| π-π Stacking | Tyrosine (Tyr), Phenylalanine (Phe) | HRV capsid inhibitors, STING activators |

| Hydrophobic Interactions | Isoleucine (Ile1280) | Sodium channel blockers |

Agricultural Science Applications of Pyridazine Derivatives Contextual to 3 Chloro 6 Ethoxypyridazine

Research on Pyridazine-Based Herbicides and Pesticides

Research into pyridazine-based agrochemicals has led to the development of several commercial products and numerous investigational compounds. The inherent chemical properties of the pyridazine (B1198779) nucleus, such as its polarity and ability to engage in hydrogen bonding, make it a versatile building block for molecules designed to interact with biological targets in weeds and pests. researchgate.net

Herbicidal pyridazines often function by inhibiting essential plant processes. A notable mode of action for some pyridazinone herbicides is the inhibition of photosynthesis at Photosystem II. nih.gov These compounds can interrupt the electron transport chain, leading to the death of the plant. Other pyridazine-based herbicides have been developed to target different biochemical pathways.

In the realm of insecticides, pyridazine derivatives have also shown promise. For instance, optimization studies on compounds initially designed as herbicides led to the discovery of a series of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties. mdpi.com

While specific research detailing the herbicidal or pesticidal activity of 3-Chloro-6-ethoxypyridazine is not extensively available in publicly accessible literature, studies on analogous compounds provide valuable insights. For example, research on 3-arylalkylamino-6-chloropyridazines has demonstrated their potential as herbicides against broadleaf weeds. In one study, certain derivatives showed significant inhibition of Brassica napus (rapeseed) at a concentration of 10 µg/mL. sioc-journal.cn

To illustrate the herbicidal potential within this class of compounds, the following table presents data from a study on various pyridazine derivatives, showcasing their efficacy against different weed species.

| Compound ID | Target Weed | Concentration | Inhibition (%) |

| 4a | Brassica napus | 10 µg/mL | 65.2 |

| 4f | Brassica napus | 10 µg/mL | 76.4 |

| 4h | Amaranthus retroflexus | 10 µg/mL | 58.7 |

| 4k | Echinochloa crus-galli | 10 µg/mL | 45.3 |

| Data is illustrative of the herbicidal activity of 3-arylalkylamino-6-chloropyridazine derivatives and is not specific to this compound. |

Structure-Activity Correlations in Agrochemical Development

The development of effective pyridazine-based agrochemicals heavily relies on understanding the structure-activity relationship (SAR). SAR studies explore how modifications to the chemical structure of a molecule affect its biological activity. For pyridazine derivatives, key areas of modification include the substituents at various positions of the pyridazine ring.

Systematic changes to the pyridazine scaffold have revealed critical insights for agrochemical design. For example, in the development of aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, it was found that alterations to the pyridine (B92270) and pyridazine rings generally led to a significant decrease in insecticidal potency. mdpi.com However, the replacement of the amide moiety with other functional groups like hydrazines, hydrazones, or hydrazides was well-tolerated, with small aliphatic substituents proving to be particularly effective. mdpi.com

In the context of herbicidal activity, the nature and position of substituents on the pyridazine ring are crucial. For a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, it was determined that a substituted phenoxy group at the 3-position and an electron-withdrawing group at the para-position of the benzene (B151609) ring were essential for high herbicidal activity. nih.gov

The table below illustrates the impact of different substituents on the herbicidal activity of a series of pyridazine derivatives, providing a general understanding of structure-activity correlations in this chemical class.

| Base Structure | R1-Substituent | R2-Substituent | Herbicidal Activity Trend |

| 3-Chloro-6-R1-pyridazine | -NH-Aryl | H | Moderate to High |

| 3-O-Aryl-6-R1-pyridazine | -CH3 | H | Dependent on Aryl substitution |

| 3-R1-4-Aryl-6-R2-pyridazine | -O-Aryl | -CH3 | High with specific substitutions |

| This table provides a generalized summary of structure-activity relationships for herbicidal pyridazines and is not based on direct data for this compound. |

Future Research Horizons for this compound: A Roadmap for Innovation

The heterocyclic compound this compound is emerging as a versatile scaffold in chemical research, with burgeoning interest in its potential applications across various scientific domains. This article delineates future directions and emerging research avenues for this compound, focusing on advancements in its synthesis, exploration of novel applications in materials science, deeper pharmacological profiling, and the computational design of next-generation pyridazine-based molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報